N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11035613
InChI: InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

VCID: VC11035613

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

Description

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and tetrazoles. This compound features a benzamide backbone substituted with a tetrazole ring and a methoxyphenyl group. It is of interest in medicinal chemistry due to its potential bioactivity, particularly in antimicrobial and antiproliferative applications.

Synthesis Pathways

The synthesis of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves:

  • Formation of the Tetrazole Ring: The tetrazole moiety can be introduced via cyclization reactions using azide precursors.

  • Amidation Reaction: The benzamide backbone is synthesized by reacting an amine with an acid chloride derivative.

  • Methoxy Substitution: The methoxyphenyl group is incorporated through electrophilic aromatic substitution or by using pre-functionalized reagents.

Biological Significance

The compound has been studied for its potential pharmacological applications, particularly in:

  • Antimicrobial Activity: Tetrazole derivatives are known for their ability to inhibit bacterial growth.

  • Anticancer Potential: Benzamides with heterocyclic substitutions have shown promise in inhibiting cancer cell proliferation.

While specific biological data for this compound is unavailable in the provided results, similar compounds have demonstrated activity against protozoan parasites (Plasmodium falciparum, Leishmania donovani) and bacterial strains.

Analytical Data

Common analytical techniques for characterizing this compound include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like amides and tetrazoles.

Applications and Future Directions

Given its structural features, N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide could be explored further for:

  • Development as an antimicrobial agent targeting resistant bacterial strains.

  • Use as a scaffold for anticancer drug design.

  • Investigation into its pharmacokinetic properties, including solubility and metabolic stability.

Product Name N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-12-8-6-11(7-9-12)17-15(21)13-4-2-3-5-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChIKey XMAOYIMSUNNQCY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
PubChem Compound 8760424
Last Modified Apr 15 2024

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295.2955 g/mol